molecular formula C9H15N3 B2722920 4-(1-Methyl-1H-imidazol-2-yl)piperidine CAS No. 1084976-68-0

4-(1-Methyl-1H-imidazol-2-yl)piperidine

Cat. No. B2722920
CAS RN: 1084976-68-0
M. Wt: 165.24
InChI Key: RBCWEOIVHCTFFN-UHFFFAOYSA-N
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Description

“4-(1-Methyl-1H-imidazol-2-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including 4-(1-Methyl-1H-imidazol-2-yl)piperidine, exhibit antibacterial and antimycobacterial properties. Researchers have explored their potential in combating bacterial infections, including tuberculosis .

Anti-Inflammatory Effects

Imidazole-containing compounds have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antitumor Activity

Studies suggest that imidazole derivatives possess antitumor properties. Researchers investigate their potential as novel chemotherapeutic agents against various cancer types .

Antidiabetic Potential

The imidazole scaffold has been explored for its antidiabetic effects. These compounds may influence glucose metabolism and insulin sensitivity, making them relevant in diabetes research .

Antiviral Properties

Certain imidazole-based molecules exhibit antiviral activity. Researchers have investigated their efficacy against viral infections, including influenza and herpes viruses .

Antioxidant Capacity

Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress. Their potential in preventing age-related diseases and promoting overall health is an active area of study .

Mechanism of Action

The mechanism of action of imidazole-containing compounds is not fully understood, but several studies have suggested that they work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

4-(1-methylimidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWEOIVHCTFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-1H-imidazol-2-yl)piperidine

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